N-[3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide
Description
N-[3-(Methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core linked to a thiophene ring via a carboxamide bridge.
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-16-13(18)10-6-7-21-15(10)17-14(19)12-8-9-4-2-3-5-11(9)20-12/h2-8H,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLAEWWYQFWMAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide typically involves the condensation of a thiophene derivative with a benzofuran carboxylic acid. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are used for electrophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-[3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Benzofuran vs. Furan Derivatives
- Target Compound : Benzofuran-carboxamide-thiophene hybrid.
- N-(Benzylcarbamothioyl)furan-2-carboxamide (Compound 3, ) : Features a furan ring instead of benzofuran, with a thiourea (-N-C(S)-N-) group replacing the carboxamide. The thiourea group introduces a C=S bond (FT-IR: 1267 cm⁻¹), increasing lipophilicity compared to the target’s C=O (carboxamide) .
- N-[3-(Trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide () : Shares the benzofuran-carboxamide core but substitutes the thiophene-methylcarbamoyl group with a trifluoromethylphenyl moiety. The CF₃ group enhances electron-withdrawing effects and lipophilicity (density: 1.395 g/cm³; predicted boiling point: 312.3°C) .
Thiophene vs. Phenyl Substituents
- Methyl [3-(Ethylcarbamoyl)thiophen-2-yl]acetate (Compound 96b, ) : Contains a thiophene-carboxamide-ethyl group but lacks the benzofuran system. The ethylcarbamoyl substituent may reduce steric hindrance compared to the target’s methylcarbamoyl group .
- O,O-Dimethyl[n-(methylcarbamoyl)methyl]phosphorodithioate (): A phosphorus-containing insecticide with a methylcarbamoyl group.
Functional Group Analysis
Spectroscopic and Physical Properties
- Target Compound : Predicted to exhibit FT-IR peaks similar to ’s carboxamides (~1670 cm⁻¹ for C=O) and thiophene C-H stretches (~3034 cm⁻¹). NMR would show aromatic protons in the 6.75–8.07 ppm range (cf. ) .
- N-[3-(Trifluoromethyl)phenyl]-... : Higher molecular weight (305.25 g/mol) due to the CF₃ group, compared to the target compound’s estimated ~300 g/mol. Its density (1.395 g/cm³) suggests compact packing in the solid state .
Biological Activity
N-[3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide is a synthetic compound notable for its complex structure featuring both benzofuran and thiophene moieties. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and neuroprotection.
Chemical Structure
The chemical structure can be represented as follows:
This structure includes a benzofuran ring and a thiophene ring, which are known for their significant biological roles. The presence of the methylcarbamoyl group enhances its reactivity and potential interactions with biological targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer properties. Research has shown that compounds with similar structures have been effective against various cancer cell lines. For example, a study demonstrated that benzofuran derivatives could inhibit cancer cell proliferation, with IC50 values indicating significant cytotoxicity against specific lines such as A-431 and Jurkat cells .
Table 1: Comparative Anticancer Activity of Similar Compounds
| Compound Name | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Compound 9 (similar structure) | 1.61 ± 1.92 | Jurkat |
| Compound 10 (similar structure) | 1.98 ± 1.22 | A-431 |
Neuroprotective Effects
Another area of interest is the compound's neuroprotective effects, particularly in relation to amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology. Research has shown that benzofuran derivatives can modulate Aβ42 aggregation pathways, promoting fibrillogenesis at certain concentrations, which may have implications for neuroprotection .
Table 2: Effects on Amyloid-Beta Aggregation
| Concentration (µM) | Fibrillogenesis Promotion Factor |
|---|---|
| 1 | 1.74 |
| 5 | 1.92 |
| 25 | 2.70 |
The mechanism by which this compound exerts its biological effects is still under investigation. Studies suggest that its interaction with various enzymes and proteins may play a critical role in its anticancer and neuroprotective activities. Molecular docking studies indicate that the compound may inhibit specific protein interactions essential for tumor growth and neuronal toxicity .
Study on Antitumor Activity
A recent study evaluated the antitumor activity of a series of benzofuran derivatives, including this compound. The results indicated that compounds with specific substitutions on the benzofuran ring exhibited enhanced cytotoxicity against multiple cancer cell lines, suggesting a structure-activity relationship that could guide future drug design .
Neuroprotective Study
In another study focusing on neuroprotection, researchers tested the ability of this compound to protect neuronal cells from Aβ42-induced cytotoxicity. The findings revealed that the compound significantly reduced cell death in treated cultures compared to controls, highlighting its potential as a therapeutic agent for Alzheimer’s disease .
Q & A
Q. What are the standard synthetic routes for N-[3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide?
The compound is typically synthesized via multi-step reactions involving benzofuran-2-carboxylic acid derivatives and thiophene-based intermediates. Key steps include:
- C-H arylation for coupling the benzofuran and thiophene moieties (optimized using Pd catalysts under inert conditions) .
- Amidation reactions to introduce the methylcarbamoyl group, often employing coupling agents like EDCI or HATU in anhydrous solvents .
- Purification via column chromatography or recrystallization to isolate the final product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- FT-IR : Identifies carbonyl (C=O, ~1670 cm⁻¹) and carbamoyl (N-H, ~3240 cm⁻¹) groups .
- NMR : ¹H NMR reveals aromatic proton environments (δ 6.75–8.07 ppm), while ¹³C NMR confirms carbonyl carbons (δ ~157 ppm for C=O) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. How is crystallographic data obtained for structural confirmation?
Single-crystal X-ray diffraction (SCXRD) using programs like SHELX refines the molecular structure. Key parameters include bond angles, torsion angles, and hydrogen-bonding networks .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses?
- Catalyst screening : Palladium complexes (e.g., Pd(OAc)₂) improve coupling efficiency in C-H arylation .
- Solvent selection : Anhydrous DMF or THF minimizes side reactions during amidation .
- Temperature control : Reflux conditions (e.g., 80°C in CH₂Cl₂) enhance intermediate stability .
Q. What strategies resolve overlapping signals in NMR spectra of complex derivatives?
Q. How can density functional theory (DFT) predict electronic properties?
DFT calculations (e.g., using B3LYP/6-31G*) model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. These correlate with reactivity and binding affinity .
Q. How to address discrepancies in reported biological activities across studies?
- Assay standardization : Control variables like cell lines (e.g., HeLa vs. HEK293) and incubation times .
- Purity verification : HPLC (>98% purity) ensures activity is not confounded by impurities .
Q. What methods identify molecular targets in mechanistic studies?
- Molecular docking : Simulates interactions with proteins (e.g., kinases) using AutoDock Vina .
- SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (ka/kd) for candidate targets .
Data Contradiction Analysis
Q. Why do computational and experimental bond lengths sometimes differ?
Q. How to validate conflicting antioxidant activity results in vitro?
- Multiple assays : Compare DPPH, ABTS, and FRAP results to rule out assay-specific artifacts .
- Control experiments : Include reference compounds (e.g., ascorbic acid) to calibrate activity thresholds .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
